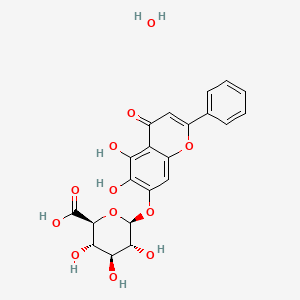

Baicalin

Description

This compound has been reported in Scutellaria prostrata, Scutellaria scandens, and other organisms with data available.

has iron chelating activity; chemical component of Chinese medicinal herb Huang-chin (Scutellaria baicalensis); do not confuse with baicalein

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O11/c22-9-6-10(8-4-2-1-3-5-8)30-11-7-12(14(23)15(24)13(9)11)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21,23-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIIZLYTISPENI-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346569 | |

| Record name | Baicalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21967-41-9, 206752-33-2 | |

| Record name | Baicalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21967-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baicalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021967419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baicalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranosiduronic acid, 5,6-dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Baicalin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAICALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/347Q89U4M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action of Baicalin

An In-depth Technical Guide on the Core Mechanism of Action of Baicalin

Abstract

This compound, a major flavonoid compound isolated from the root of Scutellaria baicalensis, has garnered significant scientific interest due to its extensive pharmacological activities. Preclinical studies have demonstrated its potential as a therapeutic agent in a wide array of diseases, including inflammatory conditions, neurodegenerative disorders, cancer, and cardiovascular diseases. Its mechanism of action is multifaceted, involving the modulation of numerous signaling pathways and molecular targets. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing complex biological pathways to support researchers, scientists, and drug development professionals.

Core Pharmacological Mechanisms

This compound exerts its biological effects primarily through anti-inflammatory, antioxidant, anti-apoptotic, and immunomodulatory activities. These effects are not mediated by a single target but rather by a complex interplay with multiple intracellular signaling cascades.

Anti-inflammatory and Immunomodulatory Mechanisms

A hallmark of this compound's activity is its potent anti-inflammatory effect. It modulates key inflammatory pathways in various immune cells, particularly macrophages.[1]

-

Inhibition of NF-κB Signaling: this compound consistently demonstrates the ability to suppress the nuclear factor-kappa B (NF-κB) pathway.[2][3] It prevents the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as iNOS and COX-2.[2][4] This inhibition is often upstream, involving the Toll-like receptor (TLR) signaling pathways, such as TLR4.[2][3]

-

Modulation of MAPK Pathways: this compound influences the mitogen-activated protein kinase (MAPK) signaling cascade, which includes p38, ERK1/2, and JNK.[5] By modulating the phosphorylation of these kinases, this compound can suppress inflammatory responses.[2][5]

-

NLRP3 Inflammasome Inhibition: this compound can inhibit the activation of the NOD-like receptor thermal protein domain-associated protein 3 (NLRP3) inflammasome, a key component of the innate immune system responsible for the maturation of IL-1β.[1][6]

-

Macrophage Polarization: Recent evidence suggests this compound can promote the polarization of M1 macrophages, which are involved in antiviral responses, while simultaneously inhibiting overactive inflammatory states.[1][7]

Antioxidant and Cytoprotective Mechanisms

This compound possesses significant antioxidant properties, which contribute to its protective effects in various disease models.[2]

-

Direct Radical Scavenging: The chemical structure of this compound, particularly the ortho-dihydroxyl groups in its A ring, allows it to directly scavenge reactive oxygen species (ROS).[1]

-

Activation of Nrf2/HO-1 Pathway: A primary mechanism of its antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][8] this compound promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[5][8]

-

Inhibition of Ferroptosis: this compound has been shown to protect cells by inhibiting ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[1]

Anticancer Mechanisms

This compound exhibits antitumor effects across various cancer types by influencing cell proliferation, apoptosis, metastasis, and angiogenesis.[9]

-

Induction of Apoptosis: this compound promotes apoptosis in cancer cells by modulating the Bcl-2 family of proteins, leading to a decreased Bcl-2/Bax ratio.[8][10][11] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[2][12]

-

Cell Cycle Arrest: It can arrest the cell cycle at different phases, commonly the G0/G1 or G1/S phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[1][13][14]

-

Inhibition of Metastasis and Angiogenesis: this compound can suppress tumor invasion and metastasis by inhibiting pathways like TGF-β and reducing the activity of matrix metalloproteinases (MMPs).[2][13] It also inhibits angiogenesis by downregulating hypoxia-inducible factor (HIF-1α) and vascular endothelial growth factor (VEGF).[2]

-

Modulation of PI3K/Akt/mTOR Pathway: This crucial survival pathway is a frequent target of this compound. By inhibiting the phosphorylation of Akt and mTOR, this compound suppresses cancer cell growth and proliferation.[2][13][15]

Neuroprotective Mechanisms

This compound can cross the blood-brain barrier and exerts significant neuroprotective effects.[6][10]

-

Anti-excitotoxicity: It protects neurons from glutamate-induced excitotoxicity by reducing ROS production and stabilizing calcium homeostasis.[10]

-

Anti-apoptotic Effects in Neurons: In models of neuronal injury, this compound prevents apoptosis by upregulating Bcl-2, downregulating Bax, and inhibiting caspase-3 activation.[10][16]

-

Stimulation of Neurogenesis: this compound has been reported to promote neurogenesis and neuronal differentiation, offering potential for recovery from brain injury.[1][16]

-

Regulation of Neuroinflammation: It suppresses the activation of microglia and the production of pro-inflammatory cytokines in the central nervous system, mitigating neuroinflammation associated with neurodegenerative diseases.[6][16]

Signaling Pathway Diagrams

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: this compound's activation of the Nrf2 antioxidant pathway.

Caption: this compound's mechanism for inducing apoptosis in cancer cells.

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The tables below summarize key findings.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line | Disease Model | Effect | IC50 / Effective Concentration | Reference |

|---|---|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | Inhibition of cell viability (48h) | 23.05 µM | [17] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Inhibition of cell viability (72h) | 17.35 µM | [17] |

| MCF-7 | Breast Cancer | Inhibition of cell viability | 250 ± 10.5 µmol/L | [18] |

| HUVEC | Normal Endothelial Cells | Cytotoxicity | 167 ± 6.7 µmol/L | [18] |

| Various | Src Kinase Activity | Inhibition of Src Kinase | 17 µM | [19] |

| LPS-stimulated THP-1 | Inflammation | Inhibition of IL-6 production | 578 µg/mL | [19] |

| HUVEC | Endothelial Cell Apoptosis | Anti-inflammatory/antioxidant effect | 50-150 µM |[5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease Model | Dosage | Key Findings | Reference |

|---|---|---|---|---|

| Chicken | LPS-induced Hepatitis | 50, 100, 200 mg/kg | Suppressed NF-κB pathway; Reduced inflammatory markers (iNOS, IL-1β, COX-2, TNF-α). | [2][4] |

| Rat | TNBS-induced Colitis | 5-20 mg/kg | Downregulated TNF-α and IL-6; Inhibited TLR4/NF-κB pathway. | [4] |

| Rat | Hepatic Ischemia/Reperfusion | 200 mg/kg | Protected mitochondria and reduced oxidative stress. | [2] |

| Rat | Streptozotocin-induced Diabetes | 120 mg/kg | Attenuated mitochondrial damage. | [2] |

| Mouse | Acetaminophen-induced Liver Toxicity | 40 mg/kg | Significantly reduced the necrotic area of liver cells. |[4] |

Key Experimental Protocols

The mechanisms of this compound are elucidated through a range of standard and advanced molecular and cellular biology techniques.

Cell Viability and Cytotoxicity Assay (MTT/CCK8)

-

Objective: To determine the effect of this compound on the proliferation and viability of cells (e.g., cancer cells or normal cells).

-

Methodology:

-

Cell Seeding: Cells (e.g., MDA-MB-231 breast cancer cells) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 2.5 to 40 µM) or a vehicle control (e.g., DMSO).[17]

-

Incubation: Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).

-

Reagent Addition: MTT or CCK-8 reagent is added to each well and incubated for 1-4 hours, allowing viable cells to metabolize the reagent into a colored formazan product.

-

Measurement: The absorbance of the resulting solution is measured using a microplate reader at the appropriate wavelength.

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

-

Western Blot Analysis for Protein Expression

-

Objective: To quantify the expression and phosphorylation status of key proteins in signaling pathways (e.g., NF-κB, Akt, p38, Bcl-2, Bax) following this compound treatment.

-

Methodology:

-

Cell Lysis: After treatment with this compound, cells (e.g., LPS-stimulated RAW264.7 macrophages) are washed and lysed with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[20]

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-Bax, anti-β-actin).

-

Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

Apoptosis Detection Assay (TUNEL Staining)

-

Objective: To detect and quantify apoptosis (programmed cell death) in tissue sections from animal models treated with this compound.

-

Methodology:

-

Tissue Preparation: Paraffin-embedded tissue sections (e.g., colon tissue from a colitis model) are deparaffinized and rehydrated.[20]

-

Permeabilization: The sections are treated with Proteinase K to permeabilize the cells.

-

Labeling: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction mixture, containing TdT enzyme and labeled nucleotides (e.g., BrdUTP), is added. The enzyme incorporates the labeled nucleotides onto the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

-

Detection: An anti-label antibody conjugated to an enzyme (e.g., peroxidase) is applied, followed by a substrate (e.g., DAB) that produces a colored precipitate (e.g., dark brown) at the site of apoptosis.

-

Counterstaining & Imaging: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and imaged under a microscope.

-

Analysis: The number of TUNEL-positive (apoptotic) cells is counted and often expressed as an apoptotic index (percentage of positive cells).[20]

-

Caption: A generalized workflow for in vitro mechanism of action studies of this compound.

Conclusion and Future Directions

This compound is a pleiotropic flavonoid that modulates a remarkable number of cellular signaling pathways, underpinning its diverse pharmacological effects. Its core mechanisms revolve around the potent suppression of inflammatory and oxidative stress pathways (NF-κB, MAPKs, NLRP3, Nrf2) and the targeted modulation of cell fate pathways (apoptosis, cell cycle) in diseased cells. The ability to interact with multiple nodes within the cellular signaling network makes it a compelling candidate for complex multifactorial diseases.

While preclinical data are robust, significant challenges remain for clinical translation, including its low oral bioavailability and rapid metabolism.[1][9] Future research should focus on the development of novel drug delivery systems to enhance its pharmacokinetic profile. Furthermore, the identification of more direct molecular binding partners, as has been initiated with targets like CPT1, will be crucial for designing more selective and potent derivatives for specific therapeutic applications.[1] Rigorous, well-controlled clinical trials are the necessary next step to validate the therapeutic efficacy and safety of this compound in human populations.

References

- 1. Recent Advances in the Therapeutic Effects and Molecular Mechanisms of this compound [mdpi.com]

- 2. An overview of pharmacological activities of this compound and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Pharmacological mechanisms by which this compound ameliorates cardiovascular disease [frontiersin.org]

- 6. Frontiers | Mitigating neurodegenerative diseases: the protective influence of this compound and baicalein through neuroinflammation regulation [frontiersin.org]

- 7. Frontiers | this compound Inhibits Influenza A Virus Infection via Promotion of M1 Macrophage Polarization [frontiersin.org]

- 8. Frontiers | Regulatory Mechanisms of this compound in Cardiovascular Diseases: A Review [frontiersin.org]

- 9. This compound mediated regulation of key signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular targets and therapeutic potential of baicalein: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Baicalein as Promising Anticancer Agent: A Comprehensive Analysis on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Neuroprotective and Cognitive Enhancement Potentials of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Exploring the therapeutic potential and in vitro validation of this compound for the treatment of triple-negative breast cancer [frontiersin.org]

- 18. This compound and Baicalein Enhance Cytotoxicity, Proapoptotic Activity, and Genotoxicity of Doxorubicin and Docetaxel in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Protective Effect of this compound Against Experimental Colitis via Suppression of Oxidant Stress and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Properties of Baicalin

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Baicalin (Baicalein 7-O-glucuronide) is a major bioactive flavonoid compound predominantly isolated from the dried roots of Scutellaria baicalensis Georgi, a plant widely used in traditional Chinese medicine.[1] Extensive preclinical research has revealed its diverse and potent pharmacological activities, positioning it as a compound of significant interest for modern drug development. This compound exhibits well-documented anti-inflammatory, antioxidant, anticancer, neuroprotective, and antiviral properties.[2][3][4] These therapeutic effects are attributed to its ability to modulate a complex network of cellular signaling pathways, including those central to inflammation (NF-κB, MAPK), cell survival and proliferation (PI3K/Akt/mTOR), oxidative stress response (Nrf2/HO-1), and viral replication (JAK/STAT).[5][6][7][8] Despite its promising bioactivities, the clinical application of this compound is hampered by its poor oral bioavailability and complex pharmacokinetic profile.[9] This guide provides an in-depth overview of the core pharmacological properties of this compound, summarizing key quantitative data, detailing representative experimental methodologies, and visualizing the intricate molecular mechanisms through which it exerts its effects.

Pharmacodynamic Properties

This compound's therapeutic potential stems from its interaction with numerous molecular targets, leading to a broad spectrum of pharmacological effects.

Anti-inflammatory Properties

This compound demonstrates potent anti-inflammatory activity by suppressing the expression of key inflammatory mediators.[10] Its mechanisms involve the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][7]

The primary signaling pathways modulated by this compound include:

-

NF-κB Pathway: this compound inhibits the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. It prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of inflammatory genes.[2][7]

-

MAPK Pathway: It modulates the mitogen-activated protein kinase (MAPK) signaling cascade, affecting the phosphorylation of key kinases like p38 and ERK, which are involved in inflammatory responses.[2][7]

-

NLRP3 Inflammasome: this compound can inhibit the activation of the NOD-like receptor thermal protein domain-associated protein 3 (NLRP3) inflammasome, a multiprotein complex that triggers the maturation and release of IL-1β and IL-18.[7][11]

Anticancer Properties

This compound exhibits significant anticancer activity across various cancer types by modulating processes essential for tumor growth and progression.[4][5] Its primary anticancer mechanisms include:

-

Induction of Apoptosis: this compound triggers programmed cell death in cancer cells by modulating the expression of Bcl-2 family proteins (downregulating anti-apoptotic Bcl-2, upregulating pro-apoptotic Bax) and activating caspases-3 and -9.[2][12]

-

Cell Cycle Arrest: It can block the proliferation of tumor cells by inducing cell cycle arrest, often at the G0/G1 or G2/M phase.[4][13]

-

Inhibition of Metastasis and Angiogenesis: this compound suppresses the invasion and migration of cancer cells and inhibits the formation of new blood vessels (angiogenesis) required for tumor growth, partly by downregulating hypoxia-inducible factor (HIF-1α) and vascular endothelial growth factor (VEGF).[2]

These effects are mediated through key signaling pathways such as the PI3K/Akt/mTOR and ERK/p38 MAPK pathways, which are critical for cell survival, proliferation, and apoptosis.[2][12]

Neuroprotective Properties

This compound exhibits significant neuroprotective potential, making it a candidate for treating neurodegenerative diseases and ischemic stroke.[14][15][16] Its protective mechanisms are multifactorial and include:

-

Antioxidant Effects: Scavenging reactive oxygen species (ROS) and reducing oxidative stress, which are key contributors to neuronal damage.[14][17]

-

Anti-inflammatory Effects: Suppressing neuroinflammation by inhibiting microglial activation and the production of inflammatory cytokines within the central nervous system.[11]

-

Anti-apoptotic Effects: Preventing neuronal apoptosis triggered by various insults like oxidative stress and excitotoxicity.[15]

-

Anti-excitotoxicity: Protecting neurons from damage caused by excessive stimulation of glutamate receptors.[14]

These neuroprotective actions are mediated by pathways such as Nrf2/HO-1 , which governs the antioxidant response, and the inhibition of inflammatory cascades.[5][6]

Antiviral Properties

This compound possesses broad-spectrum antiviral activity against a range of viruses.[18][19] Its mechanisms include directly targeting viral components and modulating the host immune response.[20][21]

-

Inhibition of Viral Replication: this compound can interfere with multiple stages of the viral life cycle, including attachment, entry, replication, and release.[18][20]

-

Modulation of Host Antiviral Response: It can stimulate the host's innate immune response by activating signaling pathways that lead to the production of interferons (IFNs) and other antiviral proteins.[19]

Key signaling pathways involved in its antiviral action are the JAK/STAT pathway, which is crucial for IFN signaling, and the PKR/eIF2α pathway, which can halt viral protein synthesis.[18][19][22]

Antioxidant Properties

The antioxidant activity of this compound is fundamental to many of its other pharmacological effects.[17] The mechanisms include:

-

Direct Radical Scavenging: The chemical structure of this compound, particularly its phenolic hydroxyl groups, allows it to directly scavenge free radicals like ROS.[5][23]

-

Metal Chelation: this compound can chelate metal ions such as Fe2+, which prevents them from participating in the Fenton reaction that generates highly reactive hydroxyl radicals.[24]

-

Upregulation of Endogenous Antioxidants: this compound activates the Nrf2/HO-1 signaling pathway .[6] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[6][8]

Pharmacokinetics and Metabolism

The therapeutic efficacy of this compound is significantly influenced by its pharmacokinetic profile.

-

Absorption: this compound exhibits poor oral bioavailability, with estimates varying across studies.[5][9] Upon oral administration, it is extensively metabolized in the intestine by β-glucuronidases from the gut microbiota, which hydrolyze it into its aglycone, baicalein.[5][25] This conversion to baicalein is considered a rate-limiting step for its absorption.[5]

-

Distribution: After absorption, this compound and its metabolites are distributed to various organs.[14]

-

Metabolism: The absorbed baicalein undergoes rapid and extensive phase II metabolism, primarily through glucuronidation and sulfation in the gut wall and liver.[26] Consequently, the predominant forms circulating in the plasma are baicalein glucuronides and sulfates, rather than this compound itself.[2][26]

-

Excretion: this compound and its metabolites are eliminated through both biliary and renal pathways.[11]

Quantitative Pharmacological Data

The following tables summarize quantitative data from various preclinical studies, highlighting the concentrations and dosages at which this compound exerts its effects.

Table 1: Summary of In Vivo Experimental Data

| Disease Model | Animal Model | This compound Dose & Route | Key Findings & Outcomes | Reference(s) |

|---|---|---|---|---|

| Myocardial Ischemia/Reperfusion | Rat | 100-150 mg/kg | Showed positive effects on myocardial ischemia diseases. | [1] |

| Ulcerative Colitis | Rat | 50-150 mg/kg | Decreased MPO activity, NO content, and expression of TNF and IL-6. | [7] |

| Atherosclerosis | ApoE-/- Mice | 50-100 mg/kg | Significantly reduced damage caused by oxidative stress. | [23] |

| Mycoplasma Infection | Chicken | 50, 100, 200 mg/kg BW | Suppressed the NF-κB pathway and reduced inflammatory markers (iNOS, IL-1β, COX-2, TNF-α, IL-6). | [2] |

| Hepatic Fibrosis | Rat | 50, 100 mg/kg/day (gavage) | Ameliorated liver fibrosis, reduced inflammatory cell infiltration and collagen deposition. |[27] |

Table 2: Summary of In Vitro Experimental Data

| Cell Line / Model | Condition / Disease | This compound Concentration | Key Findings & Outcomes | Reference(s) |

|---|---|---|---|---|

| Breast Cancer Cells (MCF-7, MDA-MB-231) | Cancer | 50-200 µmol/L | Induced concentration-dependent cell growth inhibition. | [5] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inflammation / Apoptosis | 50-150 µM | Reduced endothelial cell apoptosis via ERK1/2 and NF-κB pathways in a dose-dependent manner. | [23] |

| Human Leukocytes | Inflammation | Not specified | Diminished fMLP- or PMA-induced reactive oxygen intermediate production. | [28] |

| Vero Cells | Avian Infectious Bronchitis Virus (IBV) | Not specified | Exerted a direct virucidal effect and inhibited multiple stages of the viral replication cycle. |[18] |

Key Experimental Methodologies

The following protocols are representative of the methods used to investigate the pharmacological properties of this compound.

Protocol: Induction and Assessment of Experimental Colitis in Rats

This protocol describes a common method for evaluating the anti-inflammatory effects of this compound in an animal model of inflammatory bowel disease.

-

Animal Model: Male Sprague-Dawley rats are used.[27]

-

Induction of Colitis: Ulcerative colitis (UC) is induced by administering 3-5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.[7][29]

-

Experimental Groups:

-

Control Group: Receive normal drinking water.

-

DSS Model Group: Receive DSS in drinking water.

-

This compound Treatment Groups: Receive DSS and are treated with different doses of this compound (e.g., 50, 100, 150 mg/kg) via oral gavage daily.[7]

-

-

Assessment Parameters (at day 8):

-

Disease Activity Index (DAI): Daily monitoring of body weight loss, stool consistency, and rectal bleeding.

-

Macroscopic Evaluation: Measurement of colon length and weight.

-

Histological Analysis: Colon tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage, ulceration, and inflammatory cell infiltration.

-

Biochemical Analysis:

-

Myeloperoxidase (MPO) Assay: Colon tissue homogenates are used to measure MPO activity as an indicator of neutrophil infiltration.[7]

-

Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in colon tissue or serum are quantified using ELISA kits.

-

-

Apoptosis Detection: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on colon tissue sections to detect apoptotic cells.[29]

-

Protocol: In Vitro Anticancer Cell Proliferation Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic and anti-proliferative effects of this compound on cancer cells.

-

Cell Culture: A human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) is cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.[5][30]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 25, 50, 100, 200 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated with this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: The medium is carefully removed, and 150-200 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Protocol: Western Blot Analysis of Signaling Proteins

This workflow is used to determine how this compound affects the expression and phosphorylation levels of proteins within a specific signaling pathway (e.g., NF-κB, PI3K/Akt).

-

Sample Preparation:

-

Cells: Cells are treated with this compound for a designated time, washed with ice-cold PBS, and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Tissues: Tissues are homogenized in lysis buffer.

-

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt) overnight at 4°C with gentle agitation. An antibody against a housekeeping protein (e.g., β-actin, GAPDH) is used as a loading control.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, the protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal with an imaging system.

-

Densitometry Analysis: The intensity of the bands is quantified using image analysis software, and the expression of target proteins is normalized to the loading control.

Conclusion and Future Directions

This compound is a pleiotropic flavonoid with a compelling pharmacological profile characterized by robust anti-inflammatory, anticancer, neuroprotective, and antiviral activities. Its ability to modulate multiple key signaling pathways underscores its significant therapeutic potential for a wide range of complex diseases. However, the primary challenge for its clinical translation remains its low oral bioavailability. Future research should focus on the development of novel drug delivery systems, such as nano-formulations and solid lipid nanoparticles, to enhance its pharmacokinetic properties.[8][9] Further well-designed clinical trials are imperative to validate the preclinical findings and establish the safety and efficacy of this compound in human subjects, paving the way for its integration into modern pharmacotherapy.

References

- 1. This compound—Current Trends in Detection Methods and Health-Promoting Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of pharmacological activities of this compound and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of pharmacological activities of this compound and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways [ijbms.mums.ac.ir]

- 4. Frontiers | Pharmacological effects of this compound in lung diseases [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Regulatory Mechanisms of this compound in Cardiovascular Diseases: A Review [frontiersin.org]

- 7. The Pharmacological Efficacy of this compound in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics and Bioavailability Enhancement of this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Mitigating neurodegenerative diseases: the protective influence of this compound and baicalein through neuroinflammation regulation [frontiersin.org]

- 12. Anticancer properties of baicalein: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Neuroprotective and Cognitive Enhancement Potentials of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective Mechanisms of this compound in Ischemia Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antiviral activity and underlying mechanisms of this compound against avian infectious bronchitis virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antiviral Properties of this compound: a Concise Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. A comprehensive overview on antiviral effects of baicalein and its glucuronide derivative this compound [jcimjournal.com]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Pharmacological mechanisms by which this compound ameliorates cardiovascular disease [frontiersin.org]

- 24. Protective Mechanism of the Antioxidant Baicalein toward Hydroxyl Radical-Treated Bone Marrow-Derived Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Role of metabolism by intestinal microbiota in pharmacokinetics of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. Frontiers | Exploration of the potential mechanism of this compound for hepatic fibrosis based on network pharmacology, gut microbiota, and experimental validation [frontiersin.org]

- 28. Mechanisms in mediating the anti-inflammatory effects of this compound and baicalein in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Protective Effect of this compound Against Experimental Colitis via Suppression of Oxidant Stress and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

The Modulatory Role of Baicalin on the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baicalin, a major flavonoid compound isolated from the root of Scutellaria baicalensis, has garnered significant attention in the scientific community for its potent anti-inflammatory, antioxidant, and anti-cancer properties. A pivotal mechanism underlying these therapeutic effects is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of a vast array of genes involved in inflammation, immunity, cell survival, and proliferation. Dysregulation of the NF-κB pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers. This technical guide provides an in-depth exploration of the molecular interactions between this compound and the NF-κB signaling cascade, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development.

Core Mechanism of Action: Inhibition of NF-κB Activation

This compound exerts its anti-inflammatory effects primarily by inhibiting the activation of the NF-κB pathway.[1][2] In many inflammatory conditions, stimuli such as lipopolysaccharide (LPS) activate this pathway. This compound has been shown to interfere with multiple steps in this signaling cascade.

A key upstream mechanism involves the Toll-like receptor 4 (TLR4).[3][4][5] this compound can inhibit the expression of TLR4, thereby preventing the initial inflammatory signal from being transduced.[4] Following TLR4 activation, the adaptor protein Myeloid differentiation primary response 88 (MyD88) is recruited, initiating a downstream signaling cascade.[6][7][8] this compound has been observed to suppress the expression of MyD88.[9]

This upstream inhibition prevents the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα.[10][11] By preventing IκBα degradation, this compound ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting its translocation to the nucleus.[12][13][14] Consequently, the transcription of NF-κB target genes, including those encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, is significantly reduced.[10][15][16]

Quantitative Data on this compound's Efficacy

The inhibitory effect of this compound on the NF-κB pathway has been quantified in various experimental models. The following tables summarize the dose-dependent effects of this compound on key components and products of the NF-κB signaling pathway.

| Cell Line/Model | Stimulus | This compound Concentration | Effect on NF-κB Pathway Component | Quantitative Change | Reference |

| BV-2 Microglia | LPS | 2.5 µM | IκBα expression | 16.02% increase | [6][8] |

| BV-2 Microglia | LPS | 7.5 µM | IκBα expression | 31.86% increase | [6][8] |

| BV-2 Microglia | LPS | 22.5 µM | IκBα expression | 109.81% increase | [6][8] |

| RAW264.7 Cells | LPS (1 µg/mL) | 12.5 - 50 µM | Dose-dependent attenuation of MyD88/NF-κB p65 activation | Not specified | [3] |

| Chicken Liver | LPS | 50, 100, 200 mg/kg BW | Suppression of NF-κB pathway via TLR4 | Not specified | [17] |

| HBE16 Airway Epithelial Cells | LPS (10 µg/ml) | Not specified | Downregulation of phospho-IKKα/β and phospho-NF-κB p65 | Not specified | [10] |

| Type II Pneumocytes | Cigarette Smoke Extract (CSE) | 5, 10, 20 µmol | Dose-dependent inhibition of NF-κB activation | Not specified | [1] |

| Cell Line/Model | Stimulus | This compound Concentration | Effect on Pro-inflammatory Mediators | Quantitative Change | Reference |

| BV-2 Microglia | LPS | 1.5 - 22.5 µM | Dose-dependent reduction of NO, iNOS, IL-1β, COX-2, PGE2 | Not specified | [6][8] |

| RAW264.7 Cells | LPS (1 µg/mL) | 12.5 - 50 µM | Dose-dependent attenuation of NO and IL-6 secretion | Not specified | [3] |

| HBE16 Airway Epithelial Cells | LPS (10 µg/ml) | Not specified | Significant inhibition of IL-6, IL-8, and TNF-α secretion and mRNA expression | Not specified | [10] |

| Cow Mammary Epithelial Cells | LPS (10µg/mL) | 10µg/mL | Significant reduction in cellular inflammatory responses | Not specified | [15] |

| Chicken Liver | LPS | 50, 100, 200 mg/kg BW | Suppression of iNOS, IL-1β, COX-2, TNF-α, and IL-6 expression | Not specified | [17] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the effects of this compound on the NF-κB signaling pathway.

Cell Culture and Treatment

-

Cell Lines: RAW264.7 (murine macrophages), BV-2 (murine microglia), HBE16 (human bronchial epithelial cells), or other relevant cell types are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Pre-treatment: Cells are typically pre-treated with varying concentrations of this compound (e.g., 5-50 µM) for a specified duration (e.g., 2 hours) before stimulation.[3][10]

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) is a common stimulus used to activate the TLR4/NF-κB pathway, typically at a concentration of 1-10 µg/mL for 12-24 hours.[3][10][15]

Western Blot Analysis

This technique is used to quantify the protein levels of key components of the NF-κB pathway.

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.[6][8]

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., TLR4, MyD88, phospho-IKKα/β, IκBα, phospho-IκBα, NF-κB p65, phospho-NF-κB p65).[6][8][10]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][8]

-

Quantification: Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to measure the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.

-

Sample Collection: Cell culture supernatants are collected after treatment with this compound and/or LPS.

-

Assay Procedure: The concentrations of cytokines such as TNF-α, IL-6, and IL-1β are determined using commercially available ELISA kits according to the manufacturer's instructions.[10]

-

Data Analysis: A standard curve is generated using recombinant cytokines of known concentrations, and the concentrations in the samples are calculated based on this curve.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

qRT-PCR is used to measure the mRNA expression levels of NF-κB target genes.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit (e.g., TRIzol reagent), and its concentration and purity are determined. First-strand cDNA is synthesized from the RNA template using a reverse transcription kit.

-

Real-Time PCR: The qPCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for the target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

Caption: this compound's inhibitory effects on the LPS-induced NF-κB signaling pathway.

References

- 1. This compound attenuates inflammation by inhibiting NF-kappaB activation in cigarette smoke induced inflammatory models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Pharmacological Efficacy of this compound in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound prevents LPS-induced activation of TLR4/NF-κB p65 pathway and inflammation in mice via inhibiting the expression of CD14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Alleviates Lipopolysaccharide-Induced Liver Inflammation in Chicken by Suppressing TLR4-Mediated NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research progress on pharmacological effects and new dosage forms of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Mitigates the Neuroinflammation through the TLR4/MyD88/NF-<i>κ</i>B and MAPK Pathways in LPS-Stimulated BV-2 Microglia - ProQuest [proquest.com]

- 7. [PDF] this compound Mitigates the Neuroinflammation through the TLR4/MyD88/NF-κB and MAPK Pathways in LPS-Stimulated BV-2 Microglia | Semantic Scholar [semanticscholar.org]

- 8. This compound Mitigates the Neuroinflammation through the TLR4/MyD88/NF-κB and MAPK Pathways in LPS-Stimulated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound down regulates the expression of TLR4 and NFkB-p65 in colon tissue in mice with colitis induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Inhibits Lipopolysaccharide-Induced Inflammation Through Signaling NF-κB Pathway in HBE16 Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Baicalein inhibits TNF-α-induced NF-κB activation and expression of NF-κB-regulated target gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. mdpi.com [mdpi.com]

- 15. This compound attenuates lipopolysaccharide induced inflammation and apoptosis of cow mammary epithelial cells by regulating NF-κB and HSP72 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound attenuates lipopolysaccharide-induced neuroinflammation in cerebral cortex of mice via inhibiting nuclear factor kappa B (NF-κB) activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An overview of pharmacological activities of this compound and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Baicalin: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baicalin, a major flavonoid compound extracted from the root of Scutellaria baicalensis Georgi, has been a cornerstone of traditional medicine for centuries. Modern pharmacological research has substantiated its therapeutic potential, attributing many of its benefits to potent antioxidant and anti-inflammatory activities. This technical guide provides an in-depth examination of the molecular mechanisms underpinning these effects. We will dissect the key signaling pathways modulated by this compound, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway for antioxidant defense and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways in inflammation. This document summarizes quantitative data from various in vitro and in vivo studies, details relevant experimental protocols, and utilizes visualizations to clarify complex biological cascades, offering a comprehensive resource for researchers in drug discovery and development.

Antioxidant Properties of this compound

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases. This compound exhibits significant antioxidant effects through multiple mechanisms.[1][2]

Mechanisms of Antioxidant Action

This compound's antioxidant strategy is twofold: direct scavenging of free radicals and enhancement of endogenous antioxidant systems.

-

Direct Radical Scavenging: The chemical structure of this compound, rich in phenolic hydroxyl groups, allows it to directly donate electrons to neutralize highly reactive free radicals like superoxide anions (·O₂⁻) and diphenylpicrylhydrazyl (DPPH) radicals.[3][4] This direct chemical interaction reduces the immediate oxidative damage to cellular components.

-

Upregulation of Endogenous Antioxidant Enzymes: this compound activates the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[5][6] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of various protective genes.[5][7] This leads to increased production of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GSH-Px), and heme oxygenase-1 (HO-1).[5][8][9]

-

Reduction of Oxidative Markers: Consequently, this compound treatment has been shown to significantly decrease levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage.[8][9][10]

Quantitative Antioxidant Activity

The following tables summarize the quantitative data on this compound's antioxidant efficacy from various studies.

Table 1: In Vitro Radical Scavenging Activity of this compound

| Assay Type | IC50 Value (μg/mL) | Model System | Reference |

| DPPH Radical Scavenging | 16.4 | Chemical Assay | [4] |

| DPPH Radical Scavenging | 7.48 | Chemical Assay | [11] |

| Superoxide Anion Scavenging | Dose-dependent | Chemical Assay | [3] |

| Nitric Oxide (NO) Scavenging | 9.73 | Chemical Assay | [11] |

Table 2: Effect of this compound on Antioxidant Enzymes and Oxidative Stress Markers

| Model System | This compound Dose/Concentration | Effect | Reference |

| Diabetic Nephropathy Rat Model | 30–120 mg/kg | Increased SOD, CAT, GSH-Px; Decreased MDA | [9] |

| Nonalcoholic Fatty Liver Disease (NAFLD) 3D Model | < 100 μM | Increased SOD, Glutathione; Decreased ROS, MDA | [3][8][12] |

| Chronic Unpredictable Mild Stress (CUMS) Rat Model | Not specified | Increased SOD; Decreased MDA | [10] |

| Severe Acute Pancreatitis Rat Model | High-dose | Increased SOD, GSH-Px; Decreased MDA | [13] |

Visualization: Nrf2/ARE Signaling Pathway

The diagram below illustrates the activation of the Nrf2 antioxidant pathway by this compound. Under oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor, Keap1. Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of antioxidant enzymes.

Caption: this compound-mediated activation of the Nrf2/ARE antioxidant pathway.

Key Experimental Protocols

-

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in ethanol (e.g., 0.1260 mg/mL).[4]

-

Add various concentrations of this compound to test tubes.

-

Add the DPPH solution to each tube and dilute with ethanol to a final volume.

-

Incubate the mixture in the dark at room temperature for 20-30 minutes.

-

Measure the absorbance at a characteristic wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculate the scavenging activity percentage and determine the IC50 value. Ascorbic acid or BHT are often used as positive controls.[4]

-

-

Measurement of MDA, SOD, and GSH-Px in Tissue:

-

Homogenize tissue samples in an appropriate buffer on ice.

-

Centrifuge the homogenate to obtain the supernatant.

-

Use commercially available assay kits to measure the levels of MDA (often via the thiobarbituric acid reactive substances method), SOD activity (often via the WST-1 method), and GSH-Px activity according to the manufacturer's instructions.

-

Protein concentration of the supernatant is determined (e.g., by BCA assay) to normalize the results.

-

Anti-inflammatory Properties of this compound

Chronic inflammation is a driver of many diseases. This compound exerts robust anti-inflammatory effects by modulating key signaling pathways that regulate the expression of inflammatory mediators.[9][14]

Mechanisms of Anti-inflammatory Action

-

Inhibition of the NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. This compound inhibits this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[15][16] This action keeps the NF-κB p65 subunit sequestered in the cytoplasm, preventing its translocation to the nucleus and thereby blocking the transcription of pro-inflammatory genes.[15][16][17]

-

Modulation of MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) family (including p38, ERK, and JNK) plays a crucial role in translating extracellular stimuli into cellular inflammatory responses. This compound has been shown to suppress the phosphorylation of p38, ERK, and JNK, thus inhibiting the downstream activation of inflammatory processes.[18][19]

-

Suppression of Pro-inflammatory Mediators: By inhibiting the NF-κB and MAPK pathways, this compound effectively reduces the production and expression of a wide range of pro-inflammatory cytokines and enzymes. These include Tumor Necrosis Factor-alpha (TNF-α), interleukins (IL-1β, IL-6, IL-8, IL-17), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[1][9][20][21]

-

Inhibition of the NLRP3 Inflammasome: this compound can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and release of IL-1β and IL-18, potent pro-inflammatory cytokines.[9][22]

Quantitative Anti-inflammatory Activity

The following tables summarize quantitative data on this compound's anti-inflammatory effects.

Table 3: Effect of this compound on Pro-inflammatory Cytokine and Mediator Production

| Model System | This compound Dose/Concentration | Effect | Reference |

| LPS-induced RAW 264.7 Macrophages | 0.1-1.0 µmol/L | Decreased TNF-α, IL-1β, IL-6, COX-2, iNOS | [23] |

| LPS-induced RAW 264.7 Macrophages | 60, 90, 120 μg/mL | Decreased TNF-α, IL-1β, IL-6 | [24] |

| LPS-induced BV-2 Microglia | 2.5, 7.5, 22.5 μM | Decreased NO, iNOS, IL-1β, COX-2, PGE2 | [18] |

| LPS-induced ALI Rat Model | 50, 100 mg/kg/d | Decreased CXCL1, IL-6, IL-1β, TNF-α in BALF and serum | [25] |

| Adjuvant-Induced Arthritis Mouse Model | 100 mg/kg/d | Inhibited splenic Th17 cell population expansion by ~40%; Reduced IL-6, TNF-α, ICAM-1, VCAM-1 | [1][26] |

| CCl₄-induced Liver Fibrosis Rat Model | 70 mg/kg/d | Decreased IL-6, TNF-α; Increased IL-10 | [1] |

| TNF-α-stimulated HaCaT Keratinocytes | 6.25, 12.5, 25 μM | Significantly inhibited expression of inflammatory cytokines | [27] |

Table 4: Effect of this compound on Inflammatory Signaling Pathways

| Model System | This compound Dose/Concentration | Effect | Reference |

| TNF-α-stimulated HeLa Cells | Dose-dependent | Inhibited IκBα phosphorylation and degradation | [15][16] |

| LPS-induced BV-2 Microglia | 2.5, 7.5, 22.5 μM | Suppressed phosphorylation of ERK, JNK, and p38 MAPK | [18] |

| Osteoarthritis Chondrocytes | Dose-dependent | Inhibited activation of JNK, ERK, and p38 MAPK cascades | [28] |

| LPS-induced Chicken Liver | 50, 100, 200 mg/kg | Suppressed NF-κB pathway through TLR4 receptor | [1] |

Visualizations: Key Anti-inflammatory Pathways

The diagrams below illustrate the primary signaling cascades involved in inflammation and the points at which this compound intervenes.

Caption: this compound's inhibition of the canonical NF-κB signaling pathway.

Caption: this compound's modulation of the MAPK signaling pathways.

Key Experimental Protocols

-

LPS-induced Inflammation in RAW 264.7 Macrophages:

-

Culture RAW 264.7 cells in 24-well or 96-well plates until they reach appropriate confluency.

-

Pre-treat the cells with various concentrations of this compound (e.g., 60, 90, 120 µg/mL) for a specified time (e.g., 1 hour).[24]

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1-4 µg/mL) for a duration sufficient to induce an inflammatory response (e.g., 18-24 hours).[24]

-

Collect the cell culture supernatant to measure cytokine levels (e.g., TNF-α, IL-6) using ELISA kits.

-

Lyse the cells to extract protein for Western blot analysis of signaling pathway components (e.g., p-p65, p-IκBα, p-p38).

-

-

Western Blot Analysis for Signaling Proteins:

-

After experimental treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with non-fat milk or BSA.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p38, total-p38, phospho-p65) overnight at 4°C.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry analysis is used to quantify protein expression relative to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

This compound demonstrates a multi-pronged therapeutic potential rooted in its potent antioxidant and anti-inflammatory activities. It effectively mitigates oxidative stress by directly scavenging free radicals and by activating the Nrf2 pathway to bolster endogenous antioxidant defenses. Concurrently, it suppresses inflammation by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways, leading to a significant reduction in the expression of inflammatory cytokines, chemokines, and enzymes. The comprehensive data presented in this guide underscore the potential of this compound as a lead compound for the development of novel therapeutics targeting a wide array of diseases where oxidative stress and inflammation are key pathological drivers. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies for human diseases.

References

- 1. An overview of pharmacological activities of this compound and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Purification and antioxidant activities of this compound isolated from the root of huangqin (Scutellaria baicalensis gcorsi) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Potential therapeutic effects of this compound and baicalein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | The effects of this compound in depression: preclinical evidence construction based on meta-analysis [frontiersin.org]

- 11. veterinarypaper.com [veterinarypaper.com]

- 12. This compound Attenuates Oxidative Stress in a Tissue-Engineered Liver Model of NAFLD by Scavenging Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of this compound on inflammatory reaction, oxidative stress and PKDl and NF-kB protein expressions in rats with severe acute pancreatitis1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Pharmacological Efficacy of this compound in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Baicalein inhibits TNF-α-induced NF-κB activation and expression of NF-κB-regulated target gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound Mitigates the Neuroinflammation through the TLR4/MyD88/NF-κB and MAPK Pathways in LPS-Stimulated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Pharmacological mechanisms by which this compound ameliorates cardiovascular disease [frontiersin.org]

- 20. Wogonin, this compound, and baicalein inhibition of inducible nitric oxide synthase and cyclooxygenase-2 gene expressions induced by nitric oxide synthase inhibitors and lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 22. Frontiers | Mitigating neurodegenerative diseases: the protective influence of this compound and baicalein through neuroinflammation regulation [frontiersin.org]

- 23. e-century.us [e-century.us]

- 24. This compound Relieves LPS-Induced Lung Inflammation via the NF-κB and MAPK Pathways [mdpi.com]

- 25. This compound inhibits inflammation of lipopolysaccharide-induced acute lung injury via toll like receptor-4/myeloid differentiation primary response 88/nuclear factor-kappa B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound Inhibits IL-17-Mediated Joint Inflammation in Murine Adjuvant-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. This compound Inhibits Cell Proliferation and Inflammatory Cytokines Induced by Tumor Necrosis Factor α (TNF-α) in Human Immortalized Keratinocytes (HaCaT) Human Keratinocytes by Inhibiting the STAT3/Nuclear Factor kappa B (NF-κB) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. scielo.br [scielo.br]

A Technical Guide to the Anticancer Properties of Baicalin

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the anticancer properties of baicalin, a flavonoid derived from the root of Scutellaria baicalensis. This compound has garnered significant interest in oncology for its multimodal action against various cancers.[1] This guide synthesizes preclinical evidence, focusing on its mechanisms of action, effects on key signaling pathways, and quantitative efficacy, while also providing standardized protocols for its investigation.

Core Anticancer Mechanisms of this compound

This compound exerts its antitumor effects through a variety of mechanisms, including the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting tumor growth and spread by blocking the formation of new blood vessels (angiogenesis) and cancer cell migration (metastasis).[2][3]

1.1 Induction of Apoptosis

This compound is a potent inducer of apoptosis in numerous cancer cell lines.[1][4] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Mechanistically, this compound alters the ratio of pro-apoptotic to anti-apoptotic proteins, specifically upregulating Bax and downregulating Bcl-2.[5][6][7] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of executioner proteins, including caspase-9 and caspase-3, which dismantle the cell.[6][7][8][9]

1.2 Cell Cycle Arrest

A key feature of cancer is uncontrolled cell proliferation. This compound intervenes in this process by inducing cell cycle arrest, effectively pausing the division of cancer cells.[10] It can halt progression at various checkpoints, including G0/G1, S, and G2/M phases, depending on the cancer type and dosage.[5][7][11] This is achieved by modulating the expression and activity of key cell cycle regulators, such as cyclins (e.g., Cyclin D1, Cyclin E1, Cyclin B1) and cyclin-dependent kinases (CDKs), and upregulating CDK inhibitors like p21 and p27.[7][10][12]

1.3 Inhibition of Angiogenesis

Tumor growth beyond a minimal size is dependent on angiogenesis, the formation of new blood vessels to supply nutrients and oxygen. This compound and its aglycone, baicalein, are potent inhibitors of angiogenesis.[13][14] They have been shown to reduce the expression of key pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).[8][15] By suppressing endothelial cell proliferation, migration, and tube formation, this compound disrupts the development of the tumor vasculature, thereby starving the tumor and inhibiting its growth.[14][16][17]

1.4 Inhibition of Metastasis

Metastasis is the primary cause of mortality in cancer patients.[18][19] this compound has demonstrated significant anti-metastatic potential by inhibiting the migration and invasion of highly aggressive cancer cells.[18][19] One of the key mechanisms is the reversal of the epithelial-to-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties.[18][19] this compound achieves this by upregulating epithelial markers (like E-cadherin) and downregulating mesenchymal markers (like N-cadherin and Vimentin), often through pathways such as Wnt/β-catenin.[18][19][20] It also suppresses the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.[20]

Modulation of Key Signaling Pathways

This compound's anticancer effects are orchestrated through its interaction with a complex network of intracellular signaling pathways that govern cell survival, proliferation, and death.

2.1 PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. This compound is a known inhibitor of this pathway.[8][21] By suppressing the phosphorylation (activation) of Akt and downstream targets like mTOR, this compound promotes apoptosis and autophagy while inhibiting cell growth.[15][22] This inhibitory action is a central mechanism of its therapeutic effect in various cancers, including breast and hepatic cancer.[22]

Caption: this compound inhibits the PI3K/Akt/mTOR survival pathway.

2.2 MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK pathway, are crucial for transmitting extracellular signals to regulate cell proliferation and differentiation. In many cancers, this pathway is dysregulated. This compound has been shown to modulate the MAPK/ERK pathway, often leading to apoptosis.[5] For instance, in breast cancer cells, the combination of this compound and baicalein was found to induce apoptosis via the ERK/p38 MAPK pathway.[9] It can inhibit the phosphorylation of key kinases like MEK1 and ERK1/2, which in turn suppresses metastasis-related proteins like MMP-2/9.[10]

Caption: this compound's inhibitory effect on the MAPK/ERK signaling cascade.

2.3 Other Key Pathways

This compound also interacts with several other critical cancer-related pathways:

-

NF-κB Pathway: this compound can inhibit the activation of NF-κB, a key transcription factor involved in inflammation, cell survival, and immunity, thereby reducing cancer-related inflammation and promoting apoptosis.[15][20][22][23]

-

Wnt/β-catenin Pathway: In breast cancer, this compound has been shown to suppress metastasis by targeting β-catenin signaling, which is crucial for EMT.[3][18][20]

-

STAT3 Pathway: this compound can inhibit the phosphorylation and transcriptional activity of STAT3, an oncogenic protein that is constitutively active in many cancers.[15]

Quantitative Data Summary

The efficacy of this compound and its aglycone, baicalein, varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

Table 1: IC50 Values of this compound and Baicalein in Various Cancer Cell Lines

| Compound | Cancer Type | Cell Line | IC50 Value (µM) | Duration (h) | Reference(s) |

| Baicalein | Breast | MCF-7 | 95 ± 4.8 / 85.07 ± 1.26 | 24 | [24] |

| This compound | Breast | MCF-7 | 250 ± 10.5 | 24 | [24] |

| Baicalein | Breast | MDA-MB-231 | 95 | - | [25] |

| This compound | Breast | MDA-MB-231 | 167 | - | [25] |

| This compound | Breast (TNBC) | MDA-MB-231 | 28.54 / 23.05 / 17.35 | 24 / 48 / 72 | [26] |

| Baicalein | Prostate | PC-3 | 20 - 40 | - | [15] |

| Baicalein | Prostate | DU145 | 20 - 40 | - | [15] |

| Baicalein | Colorectal | HT29 | 49.77 / 34.35 / 16.91 | 24 / 48 / 72 | [27] |

| Baicalein | Colorectal | DLD1 | 60.49 / 34.70 / 18.75 | 24 / 48 / 72 | [27] |

Table 2: Summary of this compound's Effect on Key Regulatory Proteins

| Protein Target | Effect of this compound Treatment | Associated Mechanism | Reference(s) |

| Bax | Upregulation | Apoptosis Induction | [5][6][7][9] |

| Bcl-2 | Downregulation | Apoptosis Induction | [5][6][7][9] |

| Caspase-3, -9 | Activation / Cleavage | Apoptosis Execution | [5][6][7][8][9] |

| Cyclin D1, B1, E1 | Downregulation | Cell Cycle Arrest | [5][7][12] |

| p21, p27 | Upregulation | Cell Cycle Arrest | [27] |

| VEGF | Downregulation | Anti-Angiogenesis | [8][15] |

| MMP-2, MMP-9 | Downregulation | Anti-Metastasis | [5][20] |

| E-cadherin | Upregulation | EMT Reversal | [18] |

| Vimentin, N-cadherin | Downregulation | EMT Reversal | [5][15][18] |

| p-Akt, p-mTOR | Downregulation | Survival Pathway Inhibition | [10][15][22][28] |

| β-catenin | Downregulation | Wnt Pathway Inhibition | [18][19] |

Detailed Experimental Protocols

The following are standardized methodologies for key experiments cited in this compound research.

4.1 Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control.

4.2 Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture and treat cells with this compound as described for the viability assay.

-

Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Viable cells are Annexin V/PI negative, early apoptotic are Annexin V positive/PI negative, and late apoptotic/necrotic are Annexin V/PI positive.

4.3 Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[11]

-

Cell Treatment & Harvesting: Treat and harvest cells as previously described.

-